molecular formula C20H18F3N3O B2571776 1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2380178-16-3

1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B2571776
CAS No.: 2380178-16-3
M. Wt: 373.379
InChI Key: GTBXWPPHPOZOES-UHFFFAOYSA-N
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Description

1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a complex organic compound that features a benzodiazole ring, an azetidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one typically involves multiple steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Azetidine Ring Formation: The azetidine ring is often formed via cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.

    Coupling Reactions: The final step involves coupling the benzodiazole and azetidine intermediates with a trifluoromethyl-substituted phenyl ethanone derivative. This can be achieved using palladium-catalyzed cross-coupling reactions or other suitable coupling methodologies.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent due to its unique structural features and biological activity.

    Biology: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: The compound’s unique properties make it a candidate for the development of advanced materials with specific electronic or optical characteristics.

    Industry: It is explored for use in the synthesis of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The benzodiazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The azetidine ring and trifluoromethyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one: Unique due to its combination of benzodiazole and azetidine rings with a trifluoromethyl group.

    Benzodiazole Derivatives: Known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties.

    Azetidine Derivatives: Studied for their potential in medicinal chemistry as enzyme inhibitors and receptor modulators.

    Trifluoromethyl-Substituted Compounds: Valued for their enhanced metabolic stability and bioavailability.

Uniqueness

This compound stands out due to its unique structural combination, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O/c1-13-24-17-7-2-3-8-18(17)26(13)16-11-25(12-16)19(27)10-14-5-4-6-15(9-14)20(21,22)23/h2-9,16H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBXWPPHPOZOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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